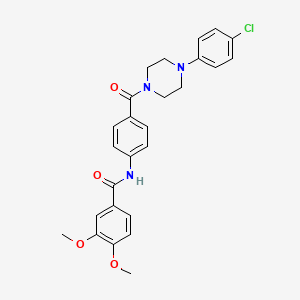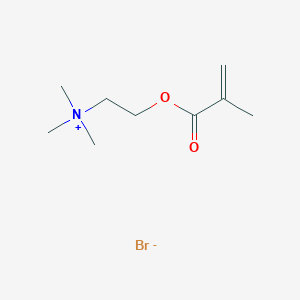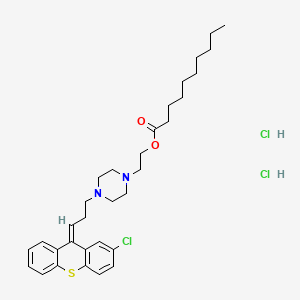
(Z)-2-(4-(3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl)piperazin-1-yl)ethyl decanoate dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-(4-(3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl)piperazin-1-yl)ethyl decanoate dihydrochloride is a complex organic compound that features a thioxanthene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-(3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl)piperazin-1-yl)ethyl decanoate dihydrochloride typically involves multiple steps:
Formation of the Thioxanthene Core: The thioxanthene core can be synthesized through a series of reactions starting from a suitable aromatic precursor.
Introduction of the Chlorine Atom: Chlorination of the thioxanthene core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Piperazine Derivative: The piperazine ring is introduced through nucleophilic substitution reactions.
Attachment of the Decanoate Group: The decanoate ester is formed through esterification reactions using decanoic acid and suitable coupling agents.
Formation of the Dihydrochloride Salt: The final compound is obtained by treating the intermediate with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioxanthene core.
Reduction: Reduction reactions can occur at the double bond in the thioxanthene core.
Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of dihydro derivatives.
科学研究应用
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.
Medicine
Pharmaceutical Development: Due to its complex structure, the compound could be investigated for potential therapeutic applications, such as in the treatment of neurological disorders.
Industry
Chemical Manufacturing: The compound could be used in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of (Z)-2-(4-(3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl)piperazin-1-yl)ethyl decanoate dihydrochloride would depend on its specific interactions with molecular targets. Potential mechanisms could involve:
Binding to Receptors: Interaction with specific receptors in biological systems, leading to modulation of signaling pathways.
Enzyme Inhibition: Inhibition of enzymes involved in critical biochemical processes.
Membrane Interaction: Integration into cell membranes, affecting membrane fluidity and function.
相似化合物的比较
Similar Compounds
Thioxanthene Derivatives: Compounds with similar thioxanthene cores, such as chlorprothixene and flupenthixol.
Piperazine Derivatives: Compounds containing piperazine rings, such as hydroxyzine and cetirizine.
Uniqueness
The uniqueness of (Z)-2-(4-(3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl)piperazin-1-yl)ethyl decanoate dihydrochloride lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties.
属性
分子式 |
C32H45Cl3N2O2S |
|---|---|
分子量 |
628.1 g/mol |
IUPAC 名称 |
2-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethyl decanoate;dihydrochloride |
InChI |
InChI=1S/C32H43ClN2O2S.2ClH/c1-2-3-4-5-6-7-8-15-32(36)37-24-23-35-21-19-34(20-22-35)18-11-13-27-28-12-9-10-14-30(28)38-31-17-16-26(33)25-29(27)31;;/h9-10,12-14,16-17,25H,2-8,11,15,18-24H2,1H3;2*1H/b27-13-;; |
InChI 键 |
YTEAEMPVFJFMFV-HRIRWVDGSA-N |
手性 SMILES |
CCCCCCCCCC(=O)OCCN1CCN(CC1)CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.Cl.Cl |
规范 SMILES |
CCCCCCCCCC(=O)OCCN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


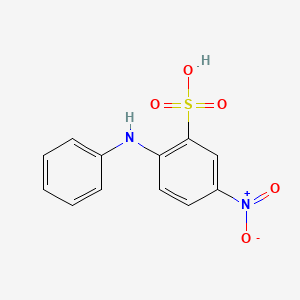
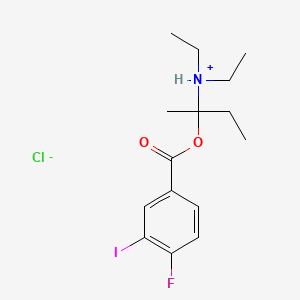

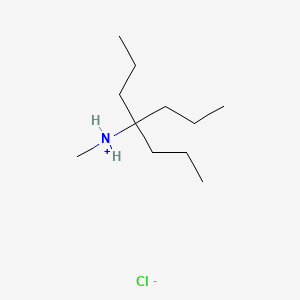
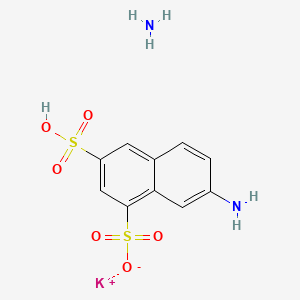
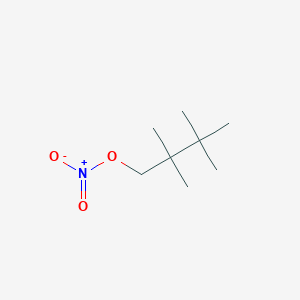

![[2-(Aminomethyl)-4-methoxyphenyl]acetic acid](/img/structure/B13787319.png)

![1-[1-(3,4-Dimethylphenyl)ethyl]-2,3-dimethylbenzene](/img/structure/B13787326.png)
![Benzyl-[(3-ethyl-7-methoxy-4-oxo-2-phenylchromen-8-YL)methyl]azaniumchloride](/img/structure/B13787333.png)
